molecular formula C6H6N2O3 B1388494 5-Methoxypyrazine-2-carboxylic acid CAS No. 40155-42-8

5-Methoxypyrazine-2-carboxylic acid

Cat. No. B1388494
CAS RN: 40155-42-8
M. Wt: 154.12 g/mol
InChI Key: YVGVOPNUEFTVQO-UHFFFAOYSA-N
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Description

5-Methoxypyrazine-2-carboxylic acid is a pyrazine derivative . It is an intermediate of the lipid-lowering drug amoximus .


Synthesis Analysis

5-Methoxypyrazine-2-carboxylic acid can be prepared by electrolytic oxidation of 2,5-dimethyl or 2-methyl-5- (substituted) methylpyrazine . A whole-cell biocatalytic process has been developed for the efficient synthesis of 5-Methoxypyrazine-2-carboxylic acid from 2,5-dimethylpyrazine .


Molecular Structure Analysis

The molecular formula of 5-Methoxypyrazine-2-carboxylic acid is C6H6N2O3 . The InChI code is 1S/C6H6N2O3/c1-11-5-3-7-4 (2-8-5)6 (9)10/h2-3H,1H3, (H,9,10) .


Physical And Chemical Properties Analysis

The molecular weight of 5-Methoxypyrazine-2-carboxylic acid is 154.12 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The exact mass is 154.03784206 g/mol .

Scientific Research Applications

    • Application : 5-Methoxypyrazine-2-carboxylic acid is a chemical compound with the CAS Number: 40155-42-8 . It is used in the synthesis of various organic compounds .
    • Method of Application : The specific methods of application can vary greatly depending on the specific synthesis being performed. Typically, it would be used as a reagent in a chemical reaction .
    • Results or Outcomes : The outcomes of these syntheses would be the creation of new organic compounds. The specific results would depend on the exact reactions being performed .
    • Application : A study conducted on the 3,4-dihydroxybenzaldehyde hydrazone derivative of 5-methoxy-indole carboxylic acid (5MICA) and a newly synthesised analogue bearing a 2-methoxy-4-hydroxyphenyl ring .
    • Method of Application : The study involved the use of single-crystal X-ray diffraction to study the molecular structure of these compounds. They also studied the ability of the two compounds to scavenge hypochlorite ions using luminol-enhanced chemiluminescence .
    • Results or Outcomes : The study found that both compounds effectively decreased luminol-dependent chemiluminescence in model systems with KO2-produced superoxide .
    • Application : 5-Methoxypyrazine-2-carboxylic acid can be used in the synthesis of various organic compounds . It is often used as a reagent in chemical reactions .
    • Method of Application : The specific methods of application can vary greatly depending on the specific synthesis being performed. Typically, it would be used as a reagent in a chemical reaction .
    • Results or Outcomes : The outcomes of these syntheses would be the creation of new organic compounds. The specific results would depend on the exact reactions being performed .
    • Application : Carboxylic acids, including 5-Methoxypyrazine-2-carboxylic acid, can be used in the modification of the surface of nanoparticles and nanostructures such as carbon nanotubes and graphene .
    • Method of Application : The specific methods of application can vary greatly depending on the specific modification being performed. Typically, it would involve a chemical reaction between the carboxylic acid and the nanoparticle or nanostructure .
    • Results or Outcomes : The outcomes of these modifications would be the creation of new nanomaterials with potentially unique properties. The specific results would depend on the exact modifications being performed .
    • Application : 5-Methoxypyrazine-2-carboxylic acid can be used in the synthesis of various organic compounds . It is often used as a reagent in chemical reactions .
    • Method of Application : The specific methods of application can vary greatly depending on the specific synthesis being performed. Typically, it would be used as a reagent in a chemical reaction .
    • Results or Outcomes : The outcomes of these syntheses would be the creation of new organic compounds. The specific results would depend on the exact reactions being performed .
    • Application : Carboxylic acids, including 5-Methoxypyrazine-2-carboxylic acid, can be used in the modification of the surface of nanoparticles and nanostructures such as carbon nanotubes and graphene .
    • Method of Application : The specific methods of application can vary greatly depending on the specific modification being performed. Typically, it would involve a chemical reaction between the carboxylic acid and the nanoparticle or nanostructure .
    • Results or Outcomes : The outcomes of these modifications would be the creation of new nanomaterials with potentially unique properties. The specific results would depend on the exact modifications being performed .

Safety And Hazards

5-Methoxypyrazine-2-carboxylic acid is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use personal protective equipment .

properties

IUPAC Name

5-methoxypyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H6N2O3/c1-11-5-3-7-4(2-8-5)6(9)10/h2-3H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVGVOPNUEFTVQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(N=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90672038
Record name 5-Methoxypyrazine-2-carboxylic acid
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Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxypyrazine-2-carboxylic acid

CAS RN

40155-42-8
Record name 5-Methoxy-2-pyrazinecarboxylic acid
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Record name 5-Methoxy-2-pyrazinecarboxylic acid
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Record name 5-Methoxypyrazine-2-carboxylic acid
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Record name 5-Methoxypyrazine-2-carboxylic Acid
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Record name 5-METHOXY-2-PYRAZINECARBOXYLIC ACID
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Synthesis routes and methods I

Procedure details

5-Chloropyrazine-2-carboxylic acid (5.0 g, 0.032 mol) was charged to a round-bottom flask equipped with a thermocouple, overhead stirrer and reflux condenser. Methanol (37.5 mL, 0.926 mol) was charged followed by conc. sulfuric acid (0.2 mL, 0.004 mol). The 3-neck flask was equipped with a heating mantle, and then the reaction mixture was heated to ca. 65.0° C. (T internal). The reaction mixture continued to stir at ca. 65.0° C. (T internal) for ca. 4 h. The reaction mixture cooled to ca. 25.8° C. (T internal). Methanol (12 mL, 0.31 mol; EMD; Lot 50197) was charged and the slurry continued to stir at ca. 22.3° C. (T internal) for ca. 15 mins then cooled to ca. 10.0° C. (T internal) under an atmosphere of nitrogen. 25% Sodium methoxide in methanol (1:3, Sodium methoxide:Methanol, 7.7 mL) was charged to flask while temperature remained below 30.0° C. (T internal). The reaction mixture was adjusted to 20.4° C. (T internal). After 30 min., sodium hydroxide (2.0 g, 0.04 mol) and water (37.5 mL, 2.08 mol) were combined to form a solution, and then the solution was charged to the reaction mixture. Water (50.0 mL, 2.78 mol) was charged and then the reaction mixture was heated to 40.0° C. (T internal) for ca. 60 mins. The heating mantle was removed, and then the reaction mixture cooled to ca. 25.4° C. (T internal). 38% aq. HCl Solution (38:62, hydrogen chloride:water, 4.0 mL) was at a rate (ca. 5 min.) such that the temperature remained below 30.0° C. (T internal). The thick slurry was stirred for 1 h at ca. 21.4° C. (T internal), and then filtered over a scintered funnel. The solids were rinsed with water (10.0 mL, 0.555 mol) and dried under vacuum overnight to afford 5-methoxypyrazine-2-carboxylic acid (3.59 g). 1H NMR (500 MHz, DMSO) δ ppm 13.24 (1H, br s), 8.79 (1H, d, J=1.2 Hz), 8.37 (1H, d, J=1.2 Hz), 3.98 (s, 3H); 13C NMR (125 MHz, DMSO) δ ppm 165.36, 161.88, 143.88, 136.82, 135.55, 54.69.
Quantity
5 g
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reactant
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37.5 mL
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0.2 mL
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7.7 mL
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2 g
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37.5 mL
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50 mL
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10 mL
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12 mL
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Synthesis routes and methods II

Procedure details

The title compound was synthesized as described for Intermediate example I-81 in 53% yield starting from methyl 5-chloropyrazine-2-carboxylate and 3,3,3-trifluoropropan-1-ol. 1 additional equivalent of 3,3,3-trifluoropropan-1-o deprotonated with potassium tert-butoxide was added at 0° C. after stirring 1 h at ambient temperature. Water must have been present because hydrolysis of the ester was performed without adding lithium hydroxide and water. The product was collected by extraction of the acidic water layer with ethyl acetate. The organic layer was dried over magnesium sulfate and concentrated in vacuo to give the title compound in a 74:26 mixture with 5-methoxypyrazine-2-carboxylic acid which was also formed in the reaction; 1H NMR (400 MHz, DMSO-d6) δ ppm 8.81 (s, 1 H), 8.30-8.47 (m, 1 H), 4.62 (t, 2 H), 2.78-2.95 (m, 2 H); MS (ESI) m/z 237[M+H+], m/z 235[M−H];
Quantity
0 (± 1) mol
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[Compound]
Name
3,3,3-trifluoropropan-1-o
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0 (± 1) mol
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ester
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Yield
53%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
JD Low, MD Bartberger, Y Cheng, D Whittington… - Bioorganic & Medicinal …, 2018 - Elsevier
… The final step consisted of a HATU-mediated amide coupling with 5-methoxypyrazine-2-carboxylic acid followed by cleavage of the benzoyl group with ammonia in methanol. Chiral …
Number of citations: 20 www.sciencedirect.com
FJR Rombouts, G Tresadern, O Delgado… - Journal of Medicinal …, 2015 - ACS Publications
… using DMTMM, the former needed to be selectively protected with a Boc group, giving rac-(2R*,3R*)-57a,b prior to coupling reaction with the 5-methoxypyrazine-2-carboxylic acid. …
Number of citations: 72 pubs.acs.org
FJR Rombouts, CC Hsiao, S Bache, M De Cleyn… - European Journal of …, 2022 - Elsevier
… A final amide coupling with 5-methoxypyrazine-2-carboxylic acid yielded 23 after separation … After stirring for 5 min, 5-methoxypyrazine-2-carboxylic acid (1.05 equiv., 39 mg, 0.25 mmol) …
Number of citations: 3 www.sciencedirect.com
L Zhang, L Chen, JK Dutra, EM Beck… - Journal of Medicinal …, 2018 - ACS Publications
… To a solution of 5-methoxypyrazine-2-carboxylic acid (120 mg, 0.78 mmol) and 10 (300 mg, 0.74 mmol) in acetonitrile (10 mL) was added DIPEA (300 μL, 1.72 mmol) followed by HATU (…
Number of citations: 16 pubs.acs.org
K Anan, Y Iso, T Oguma, K Nakahara, S Suzuki… - …, 2019 - Wiley Online Library
The β‐site amyloid precursor protein cleaving enzyme 1 (BACE1, also known as β‐secretase) is a promising target for the treatment of Alzheimer's disease. A pK a lowering approach …
HJM Gijsen, SA Alonso de Diego… - Journal of Medicinal …, 2018 - ACS Publications
… 5-Methoxypyrazine-2-carboxylic acid (0.22 g, 1.42 mmol) was dissolved in MeOH (30 mL), and DMTMM (0.46 g, 1.55 mmol) was added. After stirring the mixture for 5 min, a solution of …
Number of citations: 14 pubs.acs.org
YJ Wu, J Guernon, F Yang, L Snyder, J Shi… - ACS Medicinal …, 2016 - ACS Publications
By targeting the flap backbone of the BACE1 active site, we discovered 6-dimethylisoxazole-substituted biaryl aminothiazine 18 with 34-fold improved BACE1 inhibitory activity over the …
Number of citations: 32 pubs.acs.org
Y Koriyama, A Hori, H Ito, S Yonezawa… - Journal of Medicinal …, 2021 - ACS Publications
… Compound 18 was prepared in a manner similar to that for 16 from 26 (47.4 mg, 0.200 mmol) using 5-methoxypyrazine-2-carboxylic acid (30.8 mg, 0.200 mmol) in 65% yield (48.4 mg, …
Number of citations: 26 pubs.acs.org
DL McKinzie, LL Winneroski, SJ Green… - Journal of Medicinal …, 2021 - ACS Publications
The beta-site APP cleaving enzyme 1, known as BACE1, has been a widely pursued Alzheimer’s disease drug target owing to its critical role in the production of amyloid-beta. We have …
Number of citations: 13 pubs.acs.org
Y Li, Y He, T Shao, H Pei, W Guo, D Mi… - Journal of Medicinal …, 2019 - ACS Publications
… Compound 6z was prepared according to the method described for the preparation of compound 6p, except using 5-methoxypyrazine-2-carboxylic acid instead of 4-methoxybenzoic …
Number of citations: 26 pubs.acs.org

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